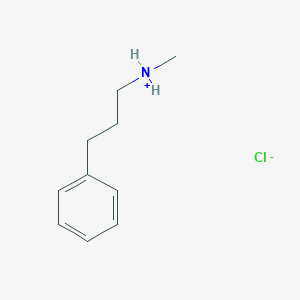

N-Methyl-3-phenylpropylamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCUFJKGWJLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30684-07-2 | |

| Record name | Benzenepropanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30684-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl(3-phenylpropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWY1MV1B07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to N-Methyl-3-phenylpropylamine hydrochloride

This guide provides a comprehensive technical overview of N-Methyl-3-phenylpropylamine hydrochloride (CAS No: 30684-07-2), a significant chemical entity in the fields of medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in pharmaceutical development, this document delves into its chemical identity, synthesis, physicochemical properties, analytical methodologies, and pharmacological significance, with an emphasis on the underlying scientific principles and practical applications.

Core Chemical Identity

N-Methyl-3-phenylpropylamine hydrochloride is a secondary amine salt that serves as a valuable building block in organic synthesis and is a known impurity and key intermediate in the manufacturing of certain pharmaceuticals.

-

IUPAC Name: N-methyl-3-phenylpropan-1-amine;hydrochloride[1]

-

CAS Number: 30684-07-2[1]

-

Synonyms: Fluoxetine EP Impurity B, Methyl(3-phenylpropyl)amine hydrochloride

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | |

| Molecular Weight | 185.69 g/mol | [1] |

| Boiling Point | 227.4°C (of free base) | [1] |

| Flash Point | 97.9°C (of free base) | [1] |

graph "Chemical_Structure" {

layout=neato;

node [shape=none, margin=0];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=35417&t=l", label=""];

caption [label="Figure 1: 2D Structure of N-Methyl-3-phenylpropylamine", fontsize=10, fontcolor="#202124"];

}Synthesis and Manufacturing

The synthesis of N-Methyl-3-phenylpropylamine hydrochloride can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The two most prevalent and scientifically sound methods are reductive amination and direct N-methylation.

Reductive Amination of 3-Phenylpropanal

This is a highly efficient one-pot reaction that forms the core of many synthetic strategies for secondary amines.[1] The underlying principle is the initial formation of an imine intermediate from the reaction of 3-phenylpropanal with methylamine, which is then reduced in situ to the target secondary amine. The selection of a mild reducing agent is critical to selectively reduce the C=N bond of the imine without affecting the aldehyde functionality of the starting material.

// Nodes Start [label="Start Materials:\n3-Phenylpropanal\nMethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Imine Formation\n(in Methanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="In Situ Reduction\n(e.g., NaBH4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Acidic Quench &\nBasification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Diethyl Ether)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation or\nChromatography)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Salt_Formation [label="HCl Salt\nFormation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="N-Methyl-3-phenylpropylamine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Reduction; Reduction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Salt_Formation; Salt_Formation -> Final_Product; }

Figure 2: Workflow for Synthesis via Reductive Amination

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in methanol.

-

Imine Formation: Add a solution of methylamine (2-3 equivalents) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. The choice of NaBH₄ is a balance between reactivity and selectivity; it is potent enough to reduce the imine but generally does not reduce the aldehyde under these conditions, a self-validating aspect of this protocol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose any excess NaBH₄. Remove the methanol under reduced pressure.

-

Isolation: Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 10. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-3-phenylpropylamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-Methyl-3-phenylpropylamine hydrochloride as a white solid.

N-Methylation of 3-Phenylpropylamine

An alternative strategy involves the direct methylation of the primary amine, 3-phenylpropylamine.[1] This method is straightforward but requires careful control to avoid over-methylation to the tertiary amine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for this transformation, as it is self-limiting and generally yields the desired secondary amine with high selectivity.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of N-Methyl-3-phenylpropylamine hydrochloride. A multi-technique approach provides a comprehensive and self-validating analytical profile.

Table 2: Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Aromatic protons (phenyl group): δ 7.2-7.4 ppm; N-methyl protons: δ ~2.3 ppm. |

| ¹³C NMR | Aromatic carbons: δ ~126-142 ppm; N-methyl carbon: δ ~36 ppm. |

| FT-IR (cm⁻¹) | N-H stretch (secondary amine salt): ~2500 cm⁻¹; C-N vibration: ~1250 cm⁻¹. |

| Mass Spec. (MS) | [M+H]⁺ (of free base): m/z 150. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of N-Methyl-3-phenylpropylamine hydrochloride. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Validated HPLC Protocol for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for the nonpolar phenylpropyl moiety.

-

Mobile Phase: A gradient elution is typically employed for optimal separation.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Solvent B: Acetonitrile.

-

-

Gradient: A typical gradient might run from 10% to 90% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the phenyl group exhibits strong absorbance.

-

Purity Calculation: Purity is determined by the peak area percentage of the main component relative to the total peak area. Research-grade material typically exhibits >99% purity by this method.[1]

// Nodes Sample [label="N-Methyl-3-phenylpropylamine\nHydrochloride Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Purity\n(>99% Peak Area)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Structure Confirmation)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Molecular Weight)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FT-IR Spectroscopy\n(Functional Groups)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elemental [label="Elemental Analysis\n(C, H, N ±0.4%)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> HPLC; Sample -> NMR; Sample -> MS; Sample -> FTIR; Sample -> Elemental; {HPLC, NMR, MS, FTIR, Elemental} -> Report [style=dashed]; }

Figure 3: Comprehensive Analytical Characterization Workflow

Pharmacological Significance and Applications in Drug Development

N-Methyl-3-phenylpropylamine hydrochloride and its structural analogs are of significant interest in neuroscience and drug discovery due to their interaction with monoamine neurotransmitter systems.[1] These systems, which include serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are crucial targets for the treatment of various psychiatric and neurological disorders.

Monoamine Transporter Inhibition

The primary pharmacological action of N-Methyl-3-phenylpropylamine is the inhibition of monoamine transporters, particularly the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin from the synaptic cleft, it increases the concentration and duration of action of this neurotransmitter, a mechanism shared by the widely prescribed selective serotonin reuptake inhibitors (SSRIs). Its activity at the norepinephrine transporter (NET) and dopamine transporter (DAT) is also of interest to researchers developing dual or triple reuptake inhibitors.

Role as a Key Intermediate and Reference Compound

The most prominent application of N-Methyl-3-phenylpropylamine hydrochloride is as a key intermediate in the synthesis of fluoxetine (Prozac®), a landmark SSRI antidepressant. Specifically, the related compound N-methyl-3-phenyl-3-hydroxypropylamine is a direct precursor to fluoxetine.

Furthermore, due to its well-characterized activity as a monoamine transporter inhibitor, N-Methyl-3-phenylpropylamine hydrochloride serves as a valuable reference compound in pharmacological assays and high-throughput screening campaigns aimed at discovering novel CNS-active agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Methyl-3-phenylpropylamine hydrochloride.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

-

Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[2]

-

-

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.

Conclusion

N-Methyl-3-phenylpropylamine hydrochloride is a chemical compound with significant utility in synthetic and medicinal chemistry. Its role as a precursor to important pharmaceuticals and as a research tool for studying monoamine transporter function underscores its importance to the drug development community. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, ensuring its quality and suitability for research and development applications.

References

-

PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. CN100430376C.

- Google Patents. Preparation method of N-methyl-3,3-diphenylpropylamine. CN101575297B.

-

PubMed Central. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

WIPO Patentscope. a method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine). WO2007010552A2. Available from: [Link]

-

Wikipedia. Atomoxetine. Available from: [Link]

-

PubMed. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Available from: [Link]

-

Patsnap Eureka. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Available from: [Link]

-

PubMed. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Policija. Analytical report. Available from: [Link]

Sources

Application Notes & Protocols for In Vivo Administration of N-Methyl-3-phenylpropylamine Hydrochloride in Rodent Models

I. Introduction and Scientific Rationale

N-Methyl-3-phenylpropylamine hydrochloride (NMPA) is a research chemical belonging to the phenethylamine class. Structurally, it is related to compounds known to interact with monoamine transporters. Specifically, the N-methyl and phenylpropylamine moieties suggest a potential interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Initial in vitro assessments using rat brain synaptosomes indicate that NMPA acts as an inhibitor of the serotonin transporter, suggesting it may modulate serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft.[1]

Given its structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, a systematic in vivo evaluation in rodent models is warranted to understand its pharmacokinetic (PK), pharmacodynamic (PD), and behavioral effects.[3][4][5] This document provides a comprehensive guide for the initial characterization of NMPA, focusing on establishing a dose-response relationship for locomotor activity, a key behavioral output modulated by monoaminergic systems.

The protocols outlined herein are designed to adhere to the highest standards of scientific rigor and animal welfare, incorporating the "3Rs" principles: Replacement, Reduction, and Refinement .[6][7] All procedures must be conducted under a protocol approved by the institution's Animal Care and Use Committee.[8]

II. Pre-Administration: Compound Formulation and Vehicle Selection

The first critical step in any in vivo study is the development of a safe and effective formulation for administration. The hydrochloride salt form of NMPA suggests good aqueous solubility, but this must be empirically verified.

Objective: To determine a suitable vehicle for the solubilization of NMPA for intraperitoneal (IP) injection at a concentration range appropriate for dose-response studies.

Principle: The chosen vehicle must fully dissolve the compound, be non-toxic at the administered volume, and have a pH within a physiologically tolerable range (pH 4.5-8.0) to minimize injection site irritation.[9]

Protocol: Solubility and Vehicle Screening

-

Prepare Potential Vehicles:

-

0.9% Sodium Chloride (Sterile Saline)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

5% Dimethyl Sulfoxide (DMSO) in Sterile Saline

-

5% Tween® 80 in Sterile Saline

-

-

Determine Target Concentration: Aim for a top stock concentration that allows for the administration of the highest projected dose in a reasonable volume (e.g., 10 mg/mL to deliver a 100 mg/kg dose in a 10 mL/kg injection volume).

-

Solubility Test:

-

Add a pre-weighed amount of NMPA to a known volume of each vehicle to achieve the target concentration.

-

Vortex for 2-5 minutes.

-

Visually inspect for particulates against a dark background.

-

If not fully dissolved, use a bath sonicator for 5-10 minutes.

-

Observe solubility at room temperature and, if necessary, at 37°C.

-

-

pH Measurement: Once a clear solution is achieved, measure the pH using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.

-

Record Results: Document the solubility and final pH for each vehicle.

| Vehicle | Solubility at 10 mg/mL (RT) | Appearance | Final pH | Selection Status |

| 0.9% NaCl | Soluble | Clear, colorless solution | 6.8 | Primary Choice |

| PBS, pH 7.4 | Soluble | Clear, colorless solution | 7.3 | Acceptable |

| 5% DMSO/Saline | Soluble | Clear, colorless solution | 6.9 | Secondary Choice |

| 5% Tween 80/Saline | Soluble | Clear, slightly viscous | 7.1 | Use if precipitation occurs with others |

III. Experimental Workflow: From Dose Finding to Behavioral Assessment

A logical, stepwise progression is essential for characterizing a novel compound. This workflow ensures that data from initial safety and tolerability studies inform the design of subsequent, more complex behavioral experiments.[10][11][12]

IV. Protocol: Dose-Response Assessment of Locomotor Activity

This protocol details a dose-response study to quantify the effects of NMPA on spontaneous locomotor activity in mice using an open field test. This test is a standard method for assessing behavioral changes, such as stimulation or sedation, induced by novel compounds.[13][14][15]

Animals:

-

Species: C57BL/6J mice (male, 8-10 weeks old).

-

Housing: Group-housed (4-5 per cage) with a 12:12 hour light/dark cycle. Food and water available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for 30-60 minutes before the experiment begins.[15]

Experimental Design:

-

Groups: Five groups (n=8-10 mice per group). A larger group size increases statistical power.

-

Dosing: Intraperitoneal (IP) injection.

-

Treatment Groups:

-

Group 1: Vehicle (0.9% Saline)

-

Group 2: 1 mg/kg NMPA

-

Group 3: 5 mg/kg NMPA

-

Group 4: 10 mg/kg NMPA

-

Group 5: 30 mg/kg NMPA

-

-

Blinding: The experimenter should be blind to the treatment conditions to prevent bias.

| Group | Treatment | Dose (mg/kg) | Administration Route | N per Group |

| 1 | Vehicle | 0 | IP | 10 |

| 2 | NMPA | 1 | IP | 10 |

| 3 | NMPA | 5 | IP | 10 |

| 4 | NMPA | 10 | IP | 10 |

| 5 | NMPA | 30 | IP | 10 |

Step-by-Step Protocol:

-

Dose Preparation:

-

Prepare a stock solution of NMPA in 0.9% saline.

-

Perform serial dilutions to create the required dosing solutions for each group.

-

Ensure all solutions are sterile and warmed to room temperature before injection.[9]

-

-

Animal Handling and Injection:

-

Gently restrain the mouse. Proper restraint is crucial for accurate IP injection and animal welfare.[16][17]

-

The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][18]

-

Insert a 25-27G needle at a 30-40° angle.[18]

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ before depressing the plunger.[17]

-

Administer the substance smoothly and return the animal to its home cage.

-

-

Open Field Test:

-

Timing: Place the animal in the open field arena 30 minutes post-injection to allow for drug absorption.

-

Apparatus: A square arena (e.g., 42 x 42 cm) with automated video tracking software.[14]

-

Procedure:

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[15][19]

-

-

Data Collection and Analysis:

-

Primary Endpoint: Total Distance Traveled (cm) - a measure of overall locomotor activity.

-

Secondary Endpoints:

-

Time spent in the center zone vs. periphery (anxiolytic/anxiogenic effects).[20]

-

Rearing frequency (vertical activity).

-

-

Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

-

V. Safety, Ethics, and Data Interpretation

Ethical Considerations: All animal experiments must be designed to minimize pain and distress.[8] The number of animals used should be the minimum required to obtain scientifically valid data, a principle of Reduction . Dose levels should be selected based on a careful review of any existing data to avoid unnecessary toxicity.[21][22]

Clinical Observations: Animals should be monitored closely after injection for any signs of adverse effects, including but not limited to:

-

Stereotypy (repetitive, purposeless movements)

-

Ataxia (loss of coordination)

-

Piloerection (hair standing on end)

-

Changes in respiration

-

Seizures or convulsions

| Observation Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |

| General Activity | Alert and active | Slightly subdued | Lethargic, reduced movement | Moribund, unresponsive |

| Gait/Posture | Normal gait | Slight ataxia | Obvious ataxia, hunched | Inability to move |

| Respiration | Normal rate | Slightly increased/decreased | Labored breathing | Gasping |

Interpreting the Dose-Response Curve: The results from the locomotor study will generate a dose-response curve. Often, psychoactive compounds produce a non-monotonic or "inverted-U" shaped curve.[23]

-

Ascending Limb: At lower doses, the drug's effect increases with dose.

-

Peak Effect: The dose that produces the maximum response.

-

Descending Limb: At higher doses, the effect may decrease due to competing effects like sedation, anxiety, or toxicity.[23]

Understanding this relationship is crucial for selecting appropriate doses for future, more complex behavioral and physiological studies.[24]

VI. References

-

CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents. Available from:

-

Fluoxetine - Wikipedia. Available from: [Link]

-

REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC - NIH. Available from: [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available from: [Link]

-

Open field test for mice - Protocols.io. Available from: [Link]

-

N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. Available from: [Link]

-

The 3Rs - NC3Rs. Available from: [Link]

-

General Principles of Preclinical Study Design - PMC - NIH. Available from: [Link]

-

The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed. Available from: [Link]

-

SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. Available from: [Link]

-

Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

-

The 3Rs – Replacement, Reduction and Refinement - NHMRC. Available from: [Link]

-

Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

-

The 3Rs - Understanding Animal Research. Available from: [Link]

-

Best Practices For Preclinical Animal Testing - BioBoston Consulting. Available from: [Link]

-

Intraperitoneal Injection in the Mouse - Research Animal Training. Available from: [Link]

-

Is it meaningful to study dose-response relationship in animal? - ResearchGate. Available from: [Link]

-

Researchers - Rodent MDA. Available from: [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

-

Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available from: [Link]

-

Phenylpropylamine - Wikipedia. Available from: [Link]

-

Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - NIH. Available from: [Link]

-

Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. Available from: [Link]

-

Exposing the Gaps: How the 3Rs Fail to Protect Animals in Research. Available from: [Link]

-

(PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available from: [Link]

-

Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. Available from: [Link]

-

Statistical Analysis of Nonmonotonic Dose-Response Relationships: Research Design and Analysis of Nasal Cell Proliferation in Rats Exposed to Formaldehyde - ResearchGate. Available from: [Link]

-

Intraperitoneal Injection in an Adult Mouse - Protocols.io. Available from: [Link]

-

Three Rs (animal research) - Wikipedia. Available from: [Link]

-

Atomoxetine - Wikipedia. Available from: [Link]

Sources

- 1. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]

- 2. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 3. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. The 3Rs | NC3Rs [nc3rs.org.uk]

- 7. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing an In Vivo Preclinical Research Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Open field test for mice [protocols.io]

- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. research.vt.edu [research.vt.edu]

- 17. uac.arizona.edu [uac.arizona.edu]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 20. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 21. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 22. fda.gov [fda.gov]

- 23. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes & Protocols: A Framework for the In Vitro Characterization of N-Methyl-3-phenylpropylamine hydrochloride

Abstract

N-Methyl-3-phenylpropylamine hydrochloride is a phenylpropylamine derivative with known activity as a monoamine transporter inhibitor. Preclinical research has identified it as a selective inhibitor of the serotonin transporter (SERT), suggesting a pharmacological profile similar to Selective Serotonin Reuptake Inhibitors (SSRIs).[1] A thorough in vitro pharmacological workup is essential to confirm its primary mechanism of action, determine its selectivity profile, and assess its potential for off-target effects and cellular toxicity. This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to characterize N-Methyl-3-phenylpropylamine hydrochloride. The methodologies detailed herein range from primary target engagement and selectivity screening to functional cellular assays, establishing a robust framework for preclinical evaluation.

Compound Profile and Essential Handling

Chemical Identity

-

Compound Name: N-Methyl-3-phenylpropylamine hydrochloride

-

Synonyms: Methyl(3-phenylpropyl)amine hydrochloride, Fluoxetine hydrochloride impurity B[2]

-

Molecular Formula: C₁₀H₁₅N · HCl[3]

-

Molecular Weight: 185.69 g/mol [3]

-

CAS Number: 30684-07-2[1]

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal pharmacological activity of N-Methyl-3-phenylpropylamine is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. In vitro studies using rat brain synaptosomes have demonstrated its potent and selective inhibition of the serotonin transporter (SERT), with a reported inhibitory constant (Ki) of approximately 5.5 x 10⁻⁸ M.[1] By blocking SERT, the compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1] While its primary target is SERT, comprehensive characterization requires assessing its activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT) to establish a full selectivity profile.[1]

Caption: Inhibition of the Serotonin Transporter (SERT) by N-Methyl-3-phenylpropylamine hydrochloride.

Safety, Handling, and Storage

As a bioactive compound, N-Methyl-3-phenylpropylamine hydrochloride requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Identification: The compound is harmful if swallowed and causes serious eye damage.[2] It may also be harmful to aquatic life.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is between 2°C and 8°C.[6]

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay is the cornerstone for validating the primary mechanism of action of N-Methyl-3-phenylpropylamine hydrochloride. It directly measures the compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific monoamine transporter.

Principle and Scientific Rationale

The assay quantifies the functional inhibition of SERT, NET, and DAT. It utilizes cell lines (e.g., HEK-293) stably expressing the human recombinant transporter of interest. These cells actively take up their specific radiolabeled substrate (e.g., [³H]-Serotonin for SERT). When the cells are co-incubated with an inhibitor like N-Methyl-3-phenylpropylamine hydrochloride, the rate of radiolabeled substrate uptake is reduced in a concentration-dependent manner. By measuring the radioactivity inside the cells across a range of inhibitor concentrations, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, which reflects the compound's potency.[7][8]

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Materials and Reagents

-

Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Norepinephrine (for NET), [³H]-Dopamine (for DAT).

-

Test Compound: N-Methyl-3-phenylpropylamine hydrochloride, prepared as a 10 mM stock in DMSO or water.

-

Control Inhibitors: Fluoxetine (for SERT), Nisoxetine (for NET), Mazindol (for DAT).

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Plates: 96-well, clear-bottom, black-walled cell culture plates.

-

Reagents: Cell lysis buffer, scintillation cocktail.

-

Equipment: Liquid scintillation counter, multi-channel pipette, CO₂ incubator.

Step-by-Step Protocol

-

Cell Plating: The day before the assay, seed the transporter-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well.[9] Incubate overnight at 37°C with 5% CO₂ to allow for adherence and formation of a monolayer.

-

Scientist's Note: A confluent monolayer is critical for consistent results across wells.[9]

-

-

Compound Preparation: On the day of the assay, prepare serial dilutions of N-Methyl-3-phenylpropylamine hydrochloride in assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also prepare solutions for controls: buffer only (vehicle, 0% inhibition) and a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT) to define 100% inhibition.

-

Assay Initiation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the diluted test compound, control inhibitor, or vehicle to the appropriate wells. d. Pre-incubate the plate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporters.[8]

-

Substrate Addition: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]-Serotonin at a final concentration of 5 nM) to all wells to initiate the uptake reaction.[8]

-

Incubation: Incubate the plate for exactly 10 minutes at 37°C.

-

Rationale: This time is typically within the linear range of uptake and is short enough to minimize substrate metabolism. The timing must be precise for accurate velocity measurements.[10]

-

-

Termination and Lysis: a. Rapidly terminate the uptake by aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. b. Add 50 µL of cell lysis buffer to each well and shake for 5 minutes.

-

Readout: a. Add 150 µL of scintillation cocktail to each well. b. Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis and Expected Results

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (CPM_Compound - CPM_100%Inhibition) / (CPM_Vehicle - CPM_100%Inhibition))

-

-

Determine IC₅₀: Plot the % Inhibition against the log concentration of N-Methyl-3-phenylpropylamine hydrochloride. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Data Presentation: Summarize the results for each transporter in a table.

| Transporter Target | N-Methyl-3-phenylpropylamine HCl IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| hSERT | Expected: 10 - 100 | Fluoxetine: ~5 |

| hNET | Expected: >1000 | Nisoxetine: ~1 |

| hDAT | Expected: >1000 | Mazindol: ~10 |

| Note: Expected values are illustrative and based on the compound's known selectivity for SERT. Actual experimental values must be determined. |

Protocol: Off-Target Profiling via Radioligand Binding Assays

To ensure the compound's selectivity and identify potential side effects, it is crucial to screen it against a panel of other CNS receptors. A competitive radioligand binding assay is the gold standard for this purpose.

Principle and Scientific Rationale

This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor.[11] The assay is performed with cell membranes prepared from tissues or cell lines expressing the receptor of interest. A fixed concentration of radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The result is expressed as a Ki (inhibition constant), which is a true measure of affinity, independent of assay conditions.[12]

Step-by-Step Protocol (General)

-

Assay Setup: In a 96-well plate, combine the following in assay buffer:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (at a concentration near its Kd).

-

Varying concentrations of N-Methyl-3-phenylpropylamine hydrochloride.

-

Controls:

-

Total Binding: Membranes + Radioligand + Vehicle.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand for that receptor.

-

-

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 37°C).[12][13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[14]

-

Rationale: The filtration step must be rapid to prevent significant dissociation of the radioligand-receptor complex.

-

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand and reduce non-specific binding.[12]

-

Readout: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the IC₅₀ value from the displacement curve as described in section 2.4.

-

Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

A common screening threshold for significant off-target activity is a Ki value of < 1 µM.

Protocol: In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is a critical step in drug development to flag compounds that may have a narrow therapeutic window.

Principle and Scientific Rationale

Standard cytotoxicity assays measure the impact of a compound on cell viability or membrane integrity.[15] The MTT assay, for example, is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be solubilized and quantified. A decrease in metabolic activity is indicative of cytotoxicity. This provides a functional, phenotypic readout of the compound's overall cellular health impact.

Step-by-Step Protocol (MTT Assay)

-

Cell Plating: Seed a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and incubate overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-Methyl-3-phenylpropylamine hydrochloride. Incubate for a relevant period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (CC₅₀). A high CC₅₀ value relative to the IC₅₀ for the primary target (the therapeutic index, CC₅₀/IC₅₀) is desirable.

Conclusion

This application guide provides a validated, multi-faceted approach to the in vitro characterization of N-Methyl-3-phenylpropylamine hydrochloride. By systematically executing these protocols, researchers can robustly determine its potency at monoamine transporters, define its selectivity against other CNS targets, and assess its baseline cellular toxicity. This structured evaluation is fundamental for advancing our understanding of its pharmacological profile and is an indispensable component of early-stage drug discovery and development.

References

-

Wikipedia. (2024). Atomoxetine. Retrieved from [Link]

- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

-

Abou-Gharbia, M., & Childers, W. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.30.1-1.30.14. Retrieved from [Link]

-

Lein, P., et al. (2020). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 94(9), 2947-2968. Retrieved from [Link]

-

Díaz-Gerevini, G. T., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]

-

Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In: Oddi S. (eds) The Cannabinoid Receptors. The Receptors, vol 30. Humana Press, New York, NY. Retrieved from [Link]

-

Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636-1645. Retrieved from [Link]

-

Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

-

Renner, H., et al. (2021). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience, 14, 765220. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

-

Gholibeikian, F., & Hamzeh-Mivehroud, M. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 3(1), 181-186. Retrieved from [Link]

-

Clarke, J., et al. (2016). Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic. Toxicological Sciences, 153(1), 11-30. Retrieved from [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 1.28.1-1.28.18. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Wikipedia. (2024). Fluoxetine. Retrieved from [Link]

Sources

- 1. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]

- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of N-Methyl-3-phenylpropylamine hydrochloride using HPLC-UV

Introduction

N-Methyl-3-phenylpropylamine hydrochloride is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is also recognized as a process-related impurity in the manufacturing of certain drugs, such as Fluoxetine.[2] Accurate and reliable quantification of N-Methyl-3-phenylpropylamine hydrochloride is crucial for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose, offering high sensitivity, specificity, and robustness.[3]

This application note provides a detailed and validated HPLC-UV method for the quantitative analysis of N-Methyl-3-phenylpropylamine hydrochloride. The described protocol is designed for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing. The methodology is grounded in established scientific principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[3][4]

Scientific Principles of the Method

The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. N-Methyl-3-phenylpropylamine, being a basic compound, can exhibit poor peak shape due to its interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase incorporates triethylamine, which acts as a silanol-masking agent, leading to improved peak symmetry. The pH of the mobile phase is controlled using a phosphate buffer to ensure consistent ionization of the analyte and, consequently, reproducible retention times.

The phenyl group in the N-Methyl-3-phenylpropylamine molecule acts as a chromophore, allowing for its detection using a UV spectrophotometer. The selection of the detection wavelength is optimized to ensure maximum absorbance and, therefore, high sensitivity.

Materials and Methods

Reagents and Materials

-

N-Methyl-3-phenylpropylamine hydrochloride reference standard (purity ≥ 99%)

-

Triethylamine (HPLC grade)

-

Phosphoric acid (AR grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Acetonitrile (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector is required. The detailed chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent |

| Mobile Phase A | 0.1% v/v Triethylamine in water, adjusted to pH 3.0 with phosphoric acid |

| Mobile Phase B | Methanol |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

| Run Time | 60 minutes |

Table 1: HPLC-UV Chromatographic Conditions

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 10 | 70 | 30 |

| 30 | 40 | 60 |

| 45 | 20 | 80 |

| 50 | 90 | 10 |

| 60 | 90 | 10 |

Table 2: Gradient Elution Program

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (Aqueous Buffer):

-

Add 1 mL of triethylamine to 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.1 with phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B:

-

Use HPLC grade methanol.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of N-Methyl-3-phenylpropylamine hydrochloride reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Working Standard Solutions:

-

Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

-

Accurately weigh a suitable amount of the sample containing N-Methyl-3-phenylpropylamine hydrochloride into a volumetric flask.

-

Dissolve and dilute to volume with the diluent to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before initiating the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Parameters and Acceptance Criteria

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), the N-Methyl-3-phenylpropylamine hydrochloride standard, and a sample matrix. The chromatograms should demonstrate no interference from the blank or matrix components at the retention time of the analyte.

Linearity

The linearity of the method was determined by constructing a calibration curve with at least five concentrations of the analyte. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. The acceptance criterion for r² is typically ≥ 0.999.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of N-Methyl-3-phenylpropylamine hydrochloride spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Determined by analyzing six replicate injections of the same standard solution on the same day.

-

Intermediate Precision: Determined by analyzing the same standard solution on different days, by different analysts, and on different instruments.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

-

LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

-

LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Data Analysis and Calculation

The concentration of N-Methyl-3-phenylpropylamine hydrochloride in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Peak area of the analyte in the sample

-

m = Slope of the calibration curve

-

x = Concentration of the analyte in the sample

-

c = y-intercept of the calibration curve

The concentration x is calculated as:

x = (y - c) / m

Workflow and Visualization

The following diagram illustrates the overall analytical workflow for the HPLC-UV analysis of N-Methyl-3-phenylpropylamine hydrochloride.

Figure 1: HPLC-UV Analytical Workflow

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and accurate method for the quantitative analysis of N-Methyl-3-phenylpropylamine hydrochloride. The use of a C18 column with a triethylamine-modified mobile phase provides excellent peak shape and resolution. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry.

References

-

Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PubMed. Available at: [Link].

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].

-

N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. PubChem. Available at: [Link].

-

System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link].

-

Preparation of TEAP. Chromatography Forum. Available at: [Link].

-

HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis. Available at: [Link].

-

Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent. ResearchGate. Available at: [Link].

-

HPLC Analysis of Drug Prozac and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography. Available at: [Link].

-

Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

-

U.S. Pharmacopeia Methods for HPLC. Obrnuta faza. Available at: [Link].

-

HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Publishing Group. Available at: [Link].

-

Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

A Guide to HPLC and LC-MS Buffer Selection. Agilent. Available at: [Link].

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link].

Sources

- 1. rjcbth.ro [rjcbth.ro]

- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]

- 4. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Laboratory Synthesis and Purification of N-Methyl-3-phenylpropylamine Hydrochloride

Abstract: This document provides a comprehensive guide for the laboratory synthesis and purification of N-Methyl-3-phenylpropylamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details a robust and reproducible methodology, commencing with the reductive amination of 3-phenylpropanal with methylamine, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and validation checkpoints to ensure scientific integrity.

Introduction

N-Methyl-3-phenylpropylamine is a primary amine that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules.[1] Its structural motif is present in a variety of compounds investigated for their biological activity.[1] The hydrochloride salt of this amine is often preferred for its crystalline nature, which facilitates purification and handling.[2]

This application note describes a common and efficient synthetic route to N-Methyl-3-phenylpropylamine hydrochloride, focusing on the reductive amination of 3-phenylpropanal. This method is chosen for its reliability and the relatively mild conditions required. The subsequent purification protocol is designed to yield a high-purity product suitable for further synthetic applications.

Synthesis Pathway Overview

The synthesis of N-Methyl-3-phenylpropylamine hydrochloride is achieved in a two-step process:

-

Reductive Amination: 3-Phenylpropanal is reacted with methylamine to form an intermediate imine, which is then reduced in situ to N-Methyl-3-phenylpropylamine using a suitable reducing agent.

-

Salt Formation: The crude N-Methyl-3-phenylpropylamine is treated with hydrochloric acid to precipitate the hydrochloride salt, which is then purified by recrystallization.

Caption: Overall synthetic workflow for N-Methyl-3-phenylpropylamine hydrochloride.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Phenylpropanal | C₉H₁₀O | 134.18 | ≥95% | Sigma-Aldrich |

| Methylamine solution | CH₅N | 31.06 | 40% in H₂O | Acros Organics |

| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Alfa Aesar |

| Methanol | CH₄O | 32.04 | Anhydrous | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |

| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) | J.T. Baker |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |

Safety Precautions: This procedure involves hazardous materials.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

Synthesis of N-Methyl-3-phenylpropylamine

Rationale: This protocol employs a one-pot reductive amination. The aldehyde and amine first form an imine, which is more susceptible to reduction by sodium borohydride than the starting aldehyde. Methanol is used as the solvent as it is suitable for both imine formation and the borohydride reduction.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (13.4 g, 0.1 mol) and methanol (100 mL).

-

Addition of Methylamine: Cool the solution to 0 °C in an ice bath. Slowly add methylamine solution (40% in water, 9.3 mL, 0.12 mol) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid at 0 °C.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add 100 mL of water and basify the aqueous solution to a pH > 12 with 4 M sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude N-Methyl-3-phenylpropylamine as a pale yellow oil.[3]

Purification via Hydrochloride Salt Formation

Rationale: Conversion to the hydrochloride salt allows for purification by recrystallization, which is often more effective for removing minor impurities than distillation for amines of this molecular weight.[2]

-

Salt Formation: Dissolve the crude N-Methyl-3-phenylpropylamine oil in 100 mL of anhydrous diethyl ether. Cool the solution in an ice bath.

-

Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise until no further precipitation is observed.

-

Isolation of Crude Salt: Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

-

Recrystallization:

-

Transfer the crude hydrochloride salt to a clean flask.

-

Add a minimal amount of hot isopropanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in a freezer at -20 °C for 2 hours to complete crystallization.

-

-

Final Product: Collect the purified N-Methyl-3-phenylpropylamine hydrochloride crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Caption: Step-by-step purification workflow.

Characterization

The identity and purity of the synthesized N-Methyl-3-phenylpropylamine hydrochloride should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.69 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 166-168 °C[2] |

| ¹H NMR (CDCl₃, 400MHz) | δ: 9.64 (br, 2H), 7.18–7.29 (m, 5H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[2] |

| Purity (HPLC) | >99%[1] |

Note on NMR: The broad peak at 9.64 ppm corresponds to the amine protons of the hydrochloride salt. The multiplet between 7.18-7.29 ppm represents the aromatic protons of the phenyl group. The remaining signals correspond to the propyl chain and the N-methyl group.

Discussion

The described protocol provides a reliable method for the synthesis and purification of N-Methyl-3-phenylpropylamine hydrochloride. The reductive amination step is generally high-yielding, and the subsequent conversion to the hydrochloride salt allows for effective purification.

Troubleshooting:

-

Low Yield: Incomplete reaction may be due to impure starting materials or insufficient reducing agent. Ensure all reagents are of high purity and that the sodium borohydride is added carefully to prevent excessive foaming and loss of material.

-

Oily Product After Salt Formation: This may indicate the presence of impurities or insufficient drying of the free base before salt formation. Ensure the diethyl ether solution of the free base is thoroughly dried with anhydrous sodium sulfate.

-

Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If this fails, the solvent may be too polar; consider a mixed solvent system for recrystallization.

Conclusion

This application note details a validated and reproducible method for the laboratory-scale synthesis and purification of N-Methyl-3-phenylpropylamine hydrochloride. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable synthetic intermediate in high purity.

References

- Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

- Benchchem. (n.d.). N-Methyl-3-phenylpropylamine Hydrochloride | CAS 30684-07-2.

- Google Patents. (n.d.). Preparation method of N-methyl-3,3-diphenylpropylamine.

- PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine.

- Benchchem. (n.d.). An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6).

Sources

Application Notes & Protocols: Preparation of N-Methyl-3-phenylpropylamine Hydrochloride Stock and Working Solutions

Abstract

This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of stock and working solutions of N-Methyl-3-phenylpropylamine hydrochloride. As a key synthetic intermediate and research chemical, particularly noted as an impurity in the synthesis of Fluoxetine, precise solution preparation is paramount for ensuring the validity of experimental outcomes in medicinal chemistry and pharmacological research[1][2]. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, accuracy, and solution stability. We will detail the underlying principles of solution preparation, step-by-step methodologies, and critical quality control measures.

Reagent Characterization and Physicochemical Properties

A thorough understanding of the reagent's properties is the foundation of accurate solution preparation. N-Methyl-3-phenylpropylamine hydrochloride is the salt form of the free amine, a conversion typically performed to enhance water solubility and stability[3]. The hydrochloride form ensures that the amine is protonated, which is often critical for its interaction in biological systems and for maintaining solubility in aqueous buffers.

Key properties of N-Methyl-3-phenylpropylamine hydrochloride are summarized below.

Table 1: Physicochemical Properties of N-Methyl-3-phenylpropylamine Hydrochloride

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N·HCl | Biosynth[4] |

| Molecular Weight | 185.69 g/mol | BenchChem[2] |

| CAS Number | 30684-07-2 | BenchChem[2] |

| Appearance | White to off-white solid | ChemicalBook[5] |

| Solubility | Soluble in DMSO and Methanol | ChemicalBook[5] |

| Boiling Point | 227.4°C (of free base) | BenchChem[2] |

| Storage | Store at room temperature, keep container tightly closed. | Biosynth[4] |

Expert Insight: The choice of solvent is dictated by both the compound's solubility and the downstream application. While Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions of many organic molecules, its presence can impact cellular assays. For cell-based experiments, it is crucial to ensure the final concentration of DMSO in the working solution is non-toxic (typically <0.5%). For applications where DMSO is not suitable, sterile-filtered deionized water or a buffered solution like PBS (pH 7.4) can be used, though solubility may be lower.

Safety and Handling Precautions

Adherence to safety protocols is non-negotiable. N-Methyl-3-phenylpropylamine and its salts are classified with specific hazards that require careful handling.

-

Hazard Identification: The free amine is considered harmful if swallowed and can cause serious eye damage[1]. While the hydrochloride salt is not classified with the same severity in all available safety data sheets, it is prudent to handle it with care[4]. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and safety glasses are mandatory. All weighing and initial dissolution steps involving the solid compound should be performed in a chemical fume hood to avoid inhalation of fine particulates[6][7].

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Protocol: High-Concentration Stock Solution (10 mM)

A concentrated stock solution is prepared to serve as a stable, quantifiable source for creating more dilute working solutions. This minimizes the need for repeated, difficult measurements of small masses of solid and reduces the potential for weighing errors[8].

Principle

The molarity of a solution is the number of moles of solute per liter of solution[9]. This protocol outlines the preparation of a 10 mM stock solution in high-purity DMSO.

Materials and Equipment

-

N-Methyl-3-phenylpropylamine hydrochloride (solid)

-

High-purity, anhydrous DMSO

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Calibrated micropipettes (P1000, P200)

-

1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials for storage

-

Vortex mixer

-

(Optional) Sonicator bath

Step-by-Step Methodology

-

Calculation: Determine the mass of the compound required.

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock:

-

Molarity = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 185.69 g/mol

-

Mass = 0.010 mol/L × 0.001 L × 185.69 g/mol = 0.0018569 g = 1.86 mg

-

-

-

Weighing:

-

Place a clean weighing boat on the analytical balance and tare to zero.

-

Carefully weigh out approximately 1.86 mg of N-Methyl-3-phenylpropylamine hydrochloride.

-

Expert Insight: It is often more accurate to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the solvent volume accordingly. This minimizes the relative error of the balance. For example, if you weigh 5.00 mg:

-

Volume (L) = Mass (g) / [Molarity (mol/L) × MW ( g/mol )]

-

Volume (L) = 0.005 g / (0.010 mol/L × 185.69 g/mol ) = 0.00269 L = 2.69 mL

-

You would then add 2.69 mL of DMSO.

-

-

-

Dissolution:

-

Transfer the weighed solid into an appropriately sized tube or vial.

-

Add the calculated volume of DMSO.

-

Cap the vial securely and vortex for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution should be observed.

-

If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Protocol: Working Solution Preparation (e.g., 10 µM)

Working solutions are prepared by diluting the high-concentration stock solution to the final concentration required for the experiment. This process is known as serial dilution[10].

Principle

The dilution calculation is based on the formula C₁V₁ = C₂V₂, where:

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be used

-

C₂ = Concentration of the final working solution

-

V₂ = Final volume of the working solution

Materials and Equipment

-

10 mM N-Methyl-3-phenylpropylamine hydrochloride stock solution

-

Appropriate solvent (e.g., cell culture medium, Phosphate-Buffered Saline (PBS))

-

Calibrated micropipettes and sterile tips

-

Sterile conical tubes or microcentrifuge tubes

Step-by-Step Methodology

-

Calculation: Determine the volume of stock solution needed.

-

Example for preparing 1 mL of a 10 µM working solution:

-

C₁ = 10 mM = 10,000 µM

-

C₂ = 10 µM

-

V₂ = 1 mL = 1000 µL

-

V₁ = (C₂ × V₂) / C₁

-

V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

-

-

-

Dilution:

-

Pipette 999 µL of the desired final solvent (e.g., cell culture medium) into a sterile tube.

-